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molecular formula C9H9N3O B8517831 2-(Imidazol-1-ylmethyl)-3-hydroxypyridine

2-(Imidazol-1-ylmethyl)-3-hydroxypyridine

Cat. No. B8517831
M. Wt: 175.19 g/mol
InChI Key: OLVXNUWIZMHSKC-UHFFFAOYSA-N
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Patent
US04230714

Procedure details

A solution consisting of 2-dimethylaminomethyl-3-hydroxypyridine (30.4 g.) and imidazole (13.6 g.) dissolved in xylene (100 ml.) was heated under reflux for a period of five hours and then allowed to cool to room temperature (~25° C.). The resulting precipitated oil was then scratched so as to induce crystallization and the solid product so obtained was thereafter crystallized from isopropanol/petroleum ether (b.p. 60°-80° C.) to afford pure 2-(imidazol-1-ylmethyl)-3-hydroxypyridine (yield, 24.9 g.), m.p. 154°-155° C.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1)[CH3:3].[NH:12]1C=CN=[CH:13]1>C1(C)C(C)=CC=CC=1>[N:2]1([CH2:4][C:5]2[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=2)[CH:1]=[CH:13][N:12]=[CH:3]1

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
CN(C)CC1=NC=CC=C1O
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a period of five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitated oil
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
the solid product so obtained
CUSTOM
Type
CUSTOM
Details
was thereafter crystallized from isopropanol/petroleum ether (b.p. 60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC1=NC=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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